molecular formula C22H16BrN3 B3299245 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine CAS No. 89972-78-1

4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine

Cat. No. B3299245
CAS RN: 89972-78-1
M. Wt: 402.3 g/mol
InChI Key: PDMCFFPNVJVAOC-UHFFFAOYSA-N
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Description

4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDP is a heterocyclic compound that contains two pyridine rings and a phenyl group with a bromomethyl substituent. In

Mechanism of Action

The mechanism of action of 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine depends on its target molecule. In cancer cells, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine induces apoptosis by activating the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2. 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In drug discovery, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine acts as a scaffold for the development of new drugs by interacting with the target protein through hydrogen bonding, pi-pi stacking, and hydrophobic interactions.
Biochemical and Physiological Effects:
4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been found to have both biochemical and physiological effects. In cancer cells, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine induces changes in the expression of various genes involved in apoptosis, cell cycle regulation, and DNA damage response. 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has also been found to inhibit the activity of various kinases involved in cancer cell proliferation and survival. In animal models, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine also has a high thermal stability, which makes it suitable for use in high-temperature reactions. However, one of the limitations of using 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine in lab experiments is its relatively high cost compared to other chemical compounds.

Future Directions

There are several future directions for the research on 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine. One of the directions is the development of new drugs based on the 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine scaffold for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the optimization of the synthesis method of 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine to improve the yield and reduce the cost. Additionally, the use of 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine as a fluorescent probe for imaging biological systems is an area of research that has potential applications in various fields such as medical diagnosis and drug discovery.
Conclusion:
In conclusion, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine, or 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine, is a chemical compound that has potential applications in various fields such as cancer research, drug discovery, and material science. The synthesis of 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine involves a multi-step process that can be optimized to improve the yield and reduce the cost. 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been found to have both biochemical and physiological effects and acts through different mechanisms depending on the target molecule. Although 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has some limitations, its potential applications make it an interesting compound for future research.

Scientific Research Applications

4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has also been studied for its potential as a fluorescent probe for imaging cancer cells. In drug discovery, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been used as a scaffold for the development of new drugs targeting various proteins such as kinases and GPCRs. In material science, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been used as a building block for the synthesis of new materials with unique properties such as luminescence and conductivity.

properties

IUPAC Name

4-[4-(bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3/c23-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-24-19)26-22(14-18)20-6-2-4-12-25-20/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMCFFPNVJVAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239803
Record name 4′-(4-Bromomethylphenyl)-2,2′:6′,2′′-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine

CAS RN

89972-78-1
Record name 4′-(4-Bromomethylphenyl)-2,2′:6′,2′′-terpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89972-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-(4-Bromomethylphenyl)-2,2′:6′,2′′-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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